

# chemical properties of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

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## Compound of Interest

Compound Name:	2-Amino-1-(4'-benzyloxyphenyl)ethanol
Cat. No.:	B017926

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An In-Depth Technical Guide to the Chemical Properties of **2-Amino-1-(4'-benzyloxyphenyl)ethanol**

## Introduction

**2-Amino-1-(4'-benzyloxyphenyl)ethanol** is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a derivative of phenylethanolamine, it incorporates a primary amine, a secondary alcohol, and a benzyl ether moiety, affording it a versatile reactivity profile. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and characteristic reactivity, tailored for researchers, scientists, and professionals in drug development. Its primary recognized application is as a key intermediate in the synthesis of adrenergic agonists like (+/-)-Synephrine.<sup>[1]</sup>

## Core Physicochemical Properties

The compound's identity and fundamental characteristics are summarized below. These properties are foundational for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	56443-72-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	243.30 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to Yellow Solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	85 - 87 °C	<a href="#">[5]</a>
IUPAC Name	2-amino-1-(4-(benzyloxy)phenyl)ethanol	<a href="#">[2]</a>
Synonyms	2-(4-Benzylxyloxyphenyl)-2-hydroxyethanamine	<a href="#">[1]</a>
Storage	2-8°C Refrigerator	<a href="#">[1]</a>

## Structural Representation

The molecular structure is central to understanding its properties. The presence of a chiral center at the carbon bearing the hydroxyl group means the compound can exist as enantiomers.

Caption: 2D structure of **2-Amino-1-(4'-benzyloxyphenyl)ethanol**.

## Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of the compound. While a comprehensive, published spectrum for this specific molecule is not readily available, a predicted profile can be expertly derived from its constituent functional groups.

## Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present. The primary amine, hydroxyl group, and aromatic systems each have characteristic absorption bands.

Functional Group	Vibration Type	Predicted Wavenumber (cm <sup>-1</sup> )	Characteristics
O-H (Alcohol)	Stretching	3600 - 3100	Strong, very broad band due to hydrogen bonding.[6]
N-H (Amine)	Stretching	3500 - 3200	Two distinct, sharper peaks (asymmetric & symmetric) for the primary -NH <sub>2</sub> group, often superimposed on the O-H band.[6][7]
Aromatic C-H	Stretching	3100 - 3000	Multiple weak to moderate, sharp bands.[8]
Aliphatic C-H	Stretching	2960 - 2850	Strong, sharp bands from CH <sub>2</sub> and CH groups.[7]
Aromatic C=C	Stretching	1600 - 1450	Two to three moderate, sharp bands.[8]
C-O (Alcohol)	Stretching	~1260 - 1050	Strong band, typical for secondary alcohols.[8]
C-O (Ether)	Stretching	~1250	Strong band due to aryl-alkyl ether linkage.
N-H (Amine)	Bending (Scissoring)	~1600	Moderate band, can sometimes be obscured by aromatic C=C stretches.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for elucidating the precise carbon-hydrogen framework.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ,  $\delta$  in ppm):

Protons	Multiplicity	Approx. Chemical Shift (ppm)	Rationale
-NH <sub>2</sub>	Singlet (broad)	1.5 - 2.5	Exchangeable protons; chemical shift is concentration and solvent dependent.
-OH	Singlet (broad)	2.0 - 4.0	Exchangeable proton; shift is variable.
-CH <sub>2</sub> -N	Multiplet	2.7 - 3.1	Diastereotopic protons adjacent to a chiral center.
-CH(OH)-	Multiplet	4.6 - 4.9	Benzylic proton deshielded by the hydroxyl group and aromatic ring.
-O-CH <sub>2</sub> -Ph	Singlet	~5.1	Benzylic protons of the ether linkage.
Aromatic H (Benzylxylophenyl)	Multiplet (AA'BB')	6.9 (d), 7.2 (d)	Protons on the para-substituted ring.
Aromatic H (Benzyl)	Multiplet	7.3 - 7.5	Protons on the monosubstituted benzyl group ring.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ,  $\delta$  in ppm):

Carbon Atom	Approx. Chemical Shift (ppm)	Rationale
-CH <sub>2</sub> -N	~47	Aliphatic carbon attached to a nitrogen atom.
-CH(OH)-	~74	Aliphatic carbon attached to an oxygen atom.
-O-CH <sub>2</sub> -Ph	~70	Benzyllic ether carbon.
Aromatic C (Benzylxyphenyl)	115, 127, 134, 158	Four distinct signals for the para-substituted ring. The C-O carbon is most downfield (~158 ppm).
Aromatic C (Benzyl)	127, 128, 129, 137	Four signals for the benzyl group ring. The ipso-carbon is most downfield (~137 ppm).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive mode would be a common technique.

Ion	Predicted m/z	Notes
[M+H] <sup>+</sup>	244.31	The protonated molecular ion, confirming the molecular weight.
[M-H <sub>2</sub> O+H] <sup>+</sup>	226.30	Loss of water from the hydroxyl group.
[M-NH <sub>3</sub> +H] <sup>+</sup>	227.30	Loss of ammonia.
C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> <sup>+</sup>	150.16	Fragment corresponding to the benzyloxyphenyl moiety.
C <sub>7</sub> H <sub>7</sub> <sup>+</sup>	91.05	Tropylium ion, a very common and stable fragment from the benzyl group.

## Synthesis and Reactivity

A deep understanding of the synthesis and reactivity of **2-Amino-1-(4'-benzyloxyphenyl)ethanol** is paramount for its effective use as a chemical intermediate.

## Plausible Synthetic Pathway

While various synthetic routes exist, a common and logical approach involves the reduction of an  $\alpha$ -aminoketone precursor. This strategy provides good control over the final structure.



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Caption: Plausible synthetic route to the target compound.

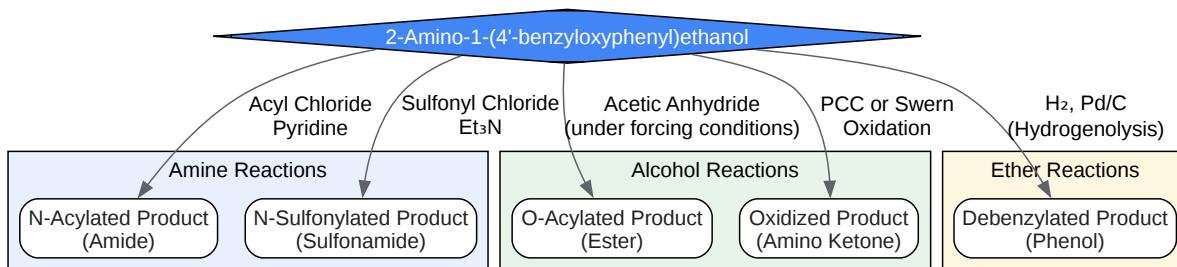
Experimental Protocol: Ketone Reduction (Step 3)

This protocol outlines the final reduction step, a critical transformation in the synthesis. The choice of sodium borohydride ( $\text{NaBH}_4$ ) is strategic; it is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the benzyl ether or aromatic rings.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the  $\alpha$ -amino ketone precursor (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.
- **Reagent Addition:** Add sodium borohydride ( $\text{NaBH}_4$ , 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.
- **Work-up:** Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with ethyl acetate (3 x 50 mL). The organic layers are combined.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

## Core Reactivity Profile

The molecule's reactivity is dictated by its three primary functional groups: the primary amine, the secondary alcohol, and the benzyl ether. This allows for selective chemical modifications.

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Caption: Reactivity map showing key transformations.

- Reactions at the Amine: The primary amine is the most nucleophilic site and reacts readily with electrophiles.<sup>[9]</sup> N-acylation with acid chlorides or anhydrides proceeds smoothly under basic conditions to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. This chemoselectivity is a cornerstone of its synthetic utility.
- Reactions at the Alcohol: The secondary hydroxyl group can be oxidized to the corresponding ketone using mild oxidizing agents like Pyridinium chlorochromate (PCC) or under Swern oxidation conditions.<sup>[9]</sup> Esterification is also possible but typically requires more forcing conditions or protection of the more reactive amine group.
- Cleavage of the Benzyl Ether: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It can be selectively cleaved via catalytic hydrogenolysis (e.g., H<sub>2</sub> over Pd/C) to unmask the phenol, yielding 2-amino-1-(4-hydroxyphenyl)ethanol, a structure closely related to octopamine.

## Safety and Handling

Proper handling is essential for laboratory safety. While not classified as acutely toxic, standard precautions for handling fine chemicals should be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.<sup>[5]</sup>

- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5] Avoid dust formation during handling.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator (2-8°C).[1][5]
- Incompatibilities: Avoid contact with strong oxidizing agents.[5]
- First Aid:
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]
  - Skin Contact: Wash off immediately with plenty of water.[5]
  - Inhalation: Remove to fresh air.[5]
  - Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

## Conclusion

**2-Amino-1-(4'-benzyloxyphenyl)ethanol** is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic profile, and differential reactivity of its functional groups make it a powerful building block in organic synthesis. A thorough understanding of its chemistry, as detailed in this guide, is crucial for its effective and safe utilization in research and development, particularly in the creation of novel pharmaceutical agents.

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